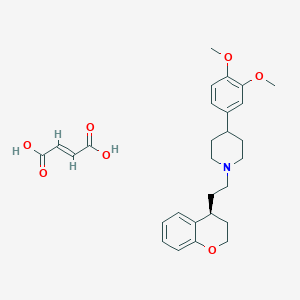

Terikalant fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Terikalant fumarate is a small molecule drug that acts as a potassium channel blocker. It was initially developed by Sanofi for the treatment of cardiovascular diseases, particularly cardiac arrhythmias . The compound is known for its ability to block inward rectifier and other potassium currents, which are crucial in regulating the electrical activity of the heart .

Métodos De Preparación

The synthesis of Terikalant fumarate involves several steps. The racemic compound RP 58866 is synthesized through the following route :

- The ethyl ester of (2,3-dihydro-4H-1-benzopyran-4-ylidene)acetic acid is prepared by carrying out the Wittig-Horner reaction on commercially available chromanone, followed by catalytic hydrogenation over 10% palladium on carbon to yield the ethyl ester of 3,4-dihydro-2H-1-benzopyran-4-acetic acid.

- Reduction of this ester with lithium aluminum hydride gives the corresponding alcohol, which is then converted into the corresponding bromide by reaction with N,N’-carbonyldiimidazole and an excess of allyl bromide.

- Subsequent condensation of the bromide with 4-(3,4-dimethoxyphenyl)piperidine by refluxing in 2-butanone, followed by the addition of fumaric acid, yields the salt (RS)-1-[2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine (E)-2-butenedioate (1:1).

Análisis De Reacciones Químicas

Terikalant fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include palladium on carbon for hydrogenation, lithium aluminum hydride for reduction, and N,N’-carbonyldiimidazole for bromination . The major products formed from these reactions are various derivatives of the original compound, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a model molecule for studying potassium channel blockers and their effects on ion channels.

Biology: It is used in electrophysiological studies to understand the role of potassium channels in cellular processes.

Industry: The compound is used in the development of new pharmaceuticals targeting potassium channels.

Mecanismo De Acción

Terikalant fumarate exerts its effects by blocking potassium channels, specifically the inward rectifier potassium currents (I_K1) and other potassium currents . This blockade leads to the prolongation of the action potential duration in cardiac cells, which helps in stabilizing the electrical activity of the heart and preventing arrhythmias. The molecular targets of this compound are the potassium channels, and the pathways involved include the modulation of ion flow across the cell membrane .

Comparación Con Compuestos Similares

Terikalant fumarate is unique in its specific action on potassium channels. Similar compounds include:

Sotalol: Another potassium channel blocker used to treat arrhythmias.

Dofetilide: A selective potassium channel blocker used for the treatment of atrial fibrillation.

Ibutilide: A potassium channel blocker used to convert atrial fibrillation and atrial flutter to normal sinus rhythm.

Compared to these compounds, this compound has a distinct chemical structure and specific electrophysiological effects, making it a valuable tool in both research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C28H35NO7 |

|---|---|

Peso molecular |

497.6 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine |

InChI |

InChI=1S/C24H31NO3.C4H4O4/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22;5-3(6)1-2-4(7)8/h3-8,17-19H,9-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-;/m0./s1 |

Clave InChI |

RLQRKQGNTRJIAE-UTOQZODRSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC.C(=CC(=O)O)C(=O)O |

Sinónimos |

1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine RP 58866 RP 62719 RP-58866 RP-62719 RP62719 terikalant terikalant hydrochloride terikalant, RP 62719 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.